molecular formula C3H5NOS B2486554 2-Oxopropanethioamide CAS No. 31787-50-5

2-Oxopropanethioamide

Cat. No. B2486554
CAS RN: 31787-50-5
M. Wt: 103.14
InChI Key: CUDPUYMADCMXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxopropanethioamide is a chemical compound with the CAS Number: 31787-50-5 . It has a molecular weight of 103.14 and its IUPAC name is also 2-oxopropanethioamide . It is typically stored at -10 degrees Celsius .


Synthesis Analysis

The synthesis of 2-Oxopropanethioamide has been described in several papers . It is an intermediate in the synthesis of a potent β-secretase (BACE-1) inhibitor . The reaction of acetyl cyanide with hydrogen sulfide gas under continuous-flow conditions has been developed . The toxic gas could be accurately dosed using a mass-flow controller or a peristaltic pump . The reaction proceeded smoothly at room temperature in the presence of a small amount of triethylamine as a basic catalyst .


Molecular Structure Analysis

The molecular formula of 2-Oxopropanethioamide is C3H5NOS . Its average mass is 103.143 Da and its monoisotopic mass is 103.009186 Da .


Chemical Reactions Analysis

The reaction of acetyl cyanide with hydrogen sulfide gas under continuous-flow conditions has been developed . The reaction proceeded smoothly at room temperature in the presence of a small amount of triethylamine as a basic catalyst .


Physical And Chemical Properties Analysis

2-Oxopropanethioamide is a powder with a melting point of 69-71 degrees Celsius . It is typically stored at -10 degrees Celsius .

Scientific Research Applications

Safety and Hazards

The safety information for 2-Oxopropanethioamide includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may be harmful if inhaled . The precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .

Mechanism of Action

Target of Action

2-Oxopropanethioamide is an intermediate in the synthesis of a potent β-secretase (BACE-1) inhibitor . BACE-1 is an enzyme that plays a key role in the production of amyloid-β peptides, which accumulate abnormally in the brains of individuals with Alzheimer’s disease. By inhibiting BACE-1, the production of these harmful peptides can be reduced.

Mode of Action

The compound likely interacts with the active site of the enzyme, preventing it from cleaving its substrate and thus reducing the production of amyloid-β peptides .

Biochemical Pathways

2-Oxopropanethioamide is involved in the biochemical pathway leading to the inhibition of BACE-1. This pathway is crucial in the context of Alzheimer’s disease, as BACE-1 is responsible for the production of amyloid-β peptides. By inhibiting this enzyme, 2-Oxopropanethioamide can potentially reduce the accumulation of these peptides and alleviate the symptoms of Alzheimer’s disease .

Pharmacokinetics

The ADME properties of the final drug would be influenced by various factors including its chemical structure, formulation, route of administration, and patient-specific factors .

Result of Action

The primary result of the action of 2-Oxopropanethioamide is the inhibition of BACE-1, leading to a reduction in the production of amyloid-β peptides . This could potentially slow the progression of Alzheimer’s disease by reducing the accumulation of these peptides in the brain.

Action Environment

The action of 2-Oxopropanethioamide, like all drugs, can be influenced by various environmental factors. These can include the pH and temperature of the reaction environment, the presence of other substances that may interact with the drug, and the specific characteristics of the patient’s body . .

properties

IUPAC Name

2-oxopropanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NOS/c1-2(5)3(4)6/h1H3,(H2,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDPUYMADCMXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxopropanethioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.